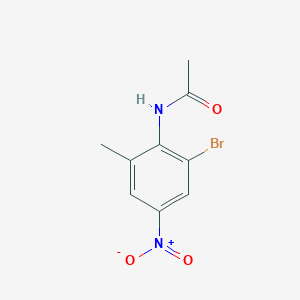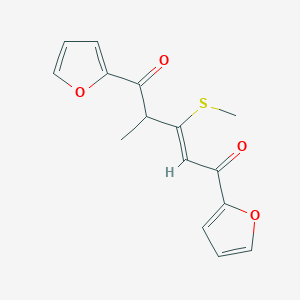
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3. It is characterized by the presence of a bromo group, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitro-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
2-bromo-4-nitro-6-methylaniline+acetic anhydride→N-2-bromo-4-nitro-6-methylphenylacetamide+acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-{2-amino-4-nitro-6-methylphenyl}acetamide.
Oxidation: Formation of N-{2-bromo-4-nitro-6-carboxyphenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group can participate in electrophilic substitution reactions, further modifying the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-bromo-4-methylphenyl}acetamide
- N-{2-iodo-4-methylphenyl}acetamide
- N-{2-bromo-4-nitrophenyl}acetamide
Uniqueness
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a bromo group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The methyl group further enhances its lipophilicity, potentially affecting its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C9H9BrN2O3 |
|---|---|
Molekulargewicht |
273.08g/mol |
IUPAC-Name |
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-3-7(12(14)15)4-8(10)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI-Schlüssel |
CLXZJHRTUOPDCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B373390.png)
methanone](/img/structure/B373392.png)
methanone](/img/structure/B373394.png)

methanone](/img/structure/B373400.png)
![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373401.png)
methanone](/img/structure/B373402.png)
methanone](/img/structure/B373408.png)
methanone](/img/structure/B373409.png)
methanone](/img/structure/B373410.png)
methanone](/img/structure/B373412.png)
![1-Butyl-8,9,12-triphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373413.png)
methanone](/img/structure/B373414.png)
methanone](/img/structure/B373416.png)
